molecular formula C24H34O7 B10858210 Estradiol glucoside

Estradiol glucoside

Cat. No.: B10858210
M. Wt: 434.5 g/mol
InChI Key: NBTNMFAIKGGNJL-RIVJZZEKSA-N
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Description

Estradiol glucoside is a conjugated form of estradiol, a potent estrogenic hormone. This compound is formed when estradiol, a primary female sex hormone, is linked to a glucose molecule. This compound is known for its role in mimicking the biological activity of estradiol, making it significant in various physiological and pharmacological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: Estradiol glucoside can be synthesized through enzymatic or chemical methods. One common method involves the Koenigs-Knorr reaction, where estradiol is reacted with a glucose donor in the presence of a catalyst. This reaction typically requires an acidic or basic environment and is conducted at controlled temperatures to ensure the formation of the glucoside bond .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, utilizing enzymes such as glucosyltransferases. These enzymes facilitate the transfer of glucose from a donor molecule to estradiol, forming this compound. This method is preferred for its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Estradiol glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of estrone glucoside.

    Reduction: Reduction reactions can convert this compound back to estradiol.

    Substitution: Substitution reactions can modify the glucose moiety or the estradiol backbone.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Estradiol glucoside has a wide range of applications in scientific research:

Mechanism of Action

Estradiol glucoside exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. Upon binding, it activates these receptors, leading to the transcription of estrogen-responsive genes. This activation influences various physiological processes, including reproductive health, bone density, and cardiovascular function. The glucose moiety enhances the solubility and bioavailability of estradiol, facilitating its transport and uptake in cells .

Comparison with Similar Compounds

Estradiol glucoside is unique due to its conjugated glucose moiety, which differentiates it from other estrogenic compounds. Similar compounds include:

Properties

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(8R,9S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C24H34O7/c1-24-9-8-15-14-5-3-13(30-23-22(29)21(28)20(27)18(11-25)31-23)10-12(14)2-4-16(15)17(24)6-7-19(24)26/h3,5,10,15-23,25-29H,2,4,6-9,11H2,1H3/t15-,16-,17+,18-,19+,20-,21+,22-,23-,24?/m1/s1

InChI Key

NBTNMFAIKGGNJL-RIVJZZEKSA-N

Isomeric SMILES

CC12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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